

Inhaled PI3K Inhibitors: A Comparative Analysis of AZD8154 and Nemiralisib Pharmacokinetics

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Compound of Interest		
Compound Name:	AZD8154	
Cat. No.:	B10821542	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetics of the inhaled phosphoinositide 3-kinase (PI3K) inhibitor **AZD8154** against the alternative, nemiralisib (GSK2269557). This analysis is supported by experimental data from early-phase clinical trials in healthy volunteers, offering insights into their potential as inhaled therapies for respiratory diseases.

AZD8154 is a potent, inhaled dual inhibitor of the PI3Ky and PI3K δ isoforms, which are key signaling molecules in the inflammatory cascade associated with respiratory conditions like asthma.[1][2] By targeting these isoforms, which are predominantly expressed in leukocytes, **AZD8154** aims to modulate the immune response in the airways with minimal systemic exposure.[3][4] Nemiralisib is a selective inhibitor of the PI3K δ isoform and has also been investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD).[5]

This guide will delve into the pharmacokinetic profiles of these two compounds, presenting data in a comparative format, detailing the experimental methodologies, and visualizing the targeted signaling pathway and a typical pharmacokinetic study workflow.

Comparative Pharmacokinetics of Inhaled AZD8154 and Nemiralisib

The following table summarizes the key pharmacokinetic parameters of inhaled **AZD8154** and nemiralisib following single ascending doses in healthy volunteers.



Pharmacokinetic Parameter	AZD8154	Nemiralisib (GSK2269557)
Mechanism of Action	Dual PI3Kγ and PI3Kδ inhibitor	Selective PI3Kδ inhibitor
Indication (Development)	Asthma	Chronic Obstructive Pulmonary Disease (COPD)
Terminal Half-Life (t½)	18.0 - 32.0 hours	Not explicitly stated in single- dose studies
Time to Maximum Concentration (Tmax)	0.17 - 0.75 hours	Approximately 2 hours
Pulmonary Bioavailability	Approximately 94%	Not explicitly stated
Dose Proportionality	Systemic exposure increased in a dose-proportional manner	Near dose-proportionality observed

Experimental Protocols

The data presented in this guide are derived from Phase 1, randomized, placebo-controlled, single and multiple ascending dose studies conducted in healthy volunteers.

AZD8154 Phase 1 Study (NCT03436316)

The pharmacokinetic profile of AZD8154 was evaluated in a three-part study.

- Part 1 (Single Ascending Dose SAD): Healthy male and female participants received single inhaled doses of AZD8154 ranging from 0.1 mg to 7.7 mg or a placebo. Serial plasma samples were collected at predefined time points post-dose to determine the pharmacokinetic parameters.
- Part 2 (Bioavailability): A single cohort received a single intravenous (IV) dose of AZD8154
 followed by a single inhaled dose to determine the absolute pulmonary bioavailability.
- Part 3 (Multiple Ascending Dose MAD): Participants received once-daily inhaled doses of AZD8154 for a specified duration to assess the safety, tolerability, and pharmacokinetics at a steady state.



Nemiralisib (GSK2269557) Phase 1 Study

The pharmacokinetics of nemiralisib were assessed in a study involving healthy subjects who received single and repeat inhaled doses.

- Single Ascending Dose: Healthy volunteers were administered single inhaled doses of nemiralisib. Plasma concentrations of the drug were measured over time to characterize the single-dose pharmacokinetic profile.
- Multiple Ascending Dose: Another cohort of healthy volunteers received repeated inhaled doses of nemiralisib to evaluate its steady-state pharmacokinetics and potential for accumulation.

Bioanalytical Method for Plasma Concentration Analysis

For both **AZD8154** and nemiralisib, plasma concentrations were determined using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A generalized workflow for this analysis is as follows:

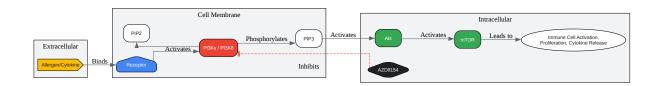
- Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. An internal standard is added to the samples to ensure accuracy and precision during analysis.
- Chromatographic Separation: The extracted samples are injected into an HPLC system. The
 drug and its internal standard are separated from other components in the plasma on a C18
 analytical column using a specific mobile phase composition.
- Mass Spectrometric Detection: The separated compounds are then introduced into a tandem
 mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode
 to specifically detect and quantify the parent drug and its internal standard based on their
 unique mass-to-charge ratios.
- Data Analysis: The peak areas of the drug and the internal standard are used to calculate the
 concentration of the drug in the original plasma sample by comparing it to a standard curve
 prepared with known concentrations of the drug.

Signaling Pathway and Experimental Workflow



PI3Ky/δ Signaling Pathway in Airway Inflammation

AZD8154 targets the gamma and delta isoforms of PI3K, which are critical in the signaling cascades of immune cells that drive airway inflammation in asthma. Upon activation by various stimuli, such as allergens or pro-inflammatory cytokines, PI3Ky and PI3K δ phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, including Akt and mTOR, leading to cellular responses such as immune cell activation, proliferation, and cytokine release. By inhibiting PI3Ky and PI3K δ , **AZD8154** aims to dampen these inflammatory processes.



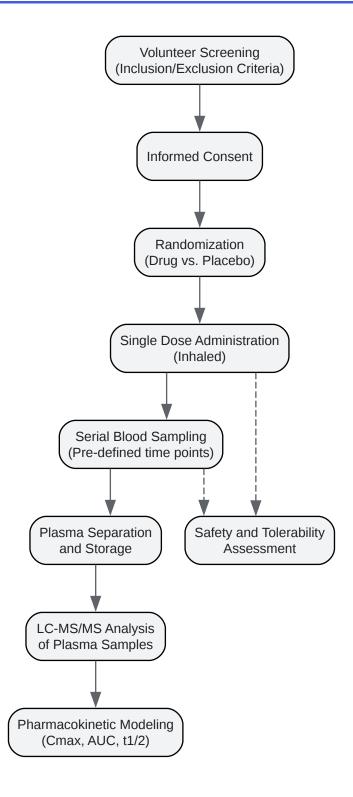
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Caption: PI3Ky/ δ signaling pathway in airway inflammation and its inhibition by **AZD8154**.

Typical Pharmacokinetic Study Workflow

The workflow for a single ascending dose pharmacokinetic study involves several key stages, from volunteer recruitment to data analysis.





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Caption: A typical workflow for a single ascending dose pharmacokinetic clinical trial.



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